molecular formula C14H16ClFO3 B3023945 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid CAS No. 951891-40-0

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid

Cat. No.: B3023945
CAS No.: 951891-40-0
M. Wt: 286.72 g/mol
InChI Key: VBUFYAJUGNRGIB-UHFFFAOYSA-N
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Description

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-fluorophenylacetic acid, which is then subjected to a series of reactions including esterification, reduction, and oxidation to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the phenyl ring can influence its binding affinity and reactivity with enzymes or receptors. The oxo group plays a crucial role in its chemical reactivity, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 2-Fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid

Uniqueness

8-(2-Chloro-6-fluorophenyl)-8-oxooctanoic acid is unique due to its specific substitution pattern and the presence of an oxooctanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

8-(2-chloro-6-fluorophenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c15-10-6-5-7-11(16)14(10)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUFYAJUGNRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCCCCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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